
Butylmethylimidazolium
Overview
Description
1-Butyl-3-methyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-3-ium can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-chlorobutane under reflux conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene. The product is then purified through recrystallization or distillation to obtain the desired ionic liquid .
Industrial Production Methods: In industrial settings, the production of Butylmethylimidazolium often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ionic liquids suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-3-ium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction can produce different oxidation states of the imidazolium cation .
Scientific Research Applications
Catalytic Applications
Butylmethylimidazolium ionic liquids are increasingly used as solvents and catalysts in organic reactions due to their tunable properties.
Hydration of Alkynes
1-butyl-3-methylimidazolium tetrafluoroborate has been utilized as a solvent for the hydration of alkynes. In a study, diphenylacetylene was reacted under optimized conditions using this ionic liquid, yielding high conversion rates. The ionic liquid not only facilitated the reaction but also enhanced the reaction kinetics when combined with BF3·Et2O as a catalyst .
Hydrolysis of Cellulose
Research has shown that this compound chloride can significantly increase the kinetics of acid-catalyzed hydrolysis of 1,4-β-glucans, which are key components in cellulose. The presence of this ionic liquid enhances the acidity of the catalyst, leading to more efficient depolymerization processes .
Environmental Applications
One of the most promising applications of this compound is in environmental remediation, particularly in desulfurization processes.
Extractive Deep Desulfurization
This compound chloride has been investigated as a green material for extractive deep desulfurization of liquid fuels. In experiments, it demonstrated an impressive removal rate of dibenzothiophene (81%) from n-dodecane under mild conditions (30°C) without the need for regeneration after use . This application highlights its potential for reducing sulfur content in fuels, thereby mitigating environmental pollution.
Toxicity and Biocompatibility Studies
While this compound ionic liquids are touted for their green chemistry applications, studies have also been conducted to assess their toxicity.
Toxicity Assessments
Research on the acute toxicity of this compound chloride and tetrafluoroborate indicated that these substances exhibit low toxicity levels in zebrafish models, with lethal concentrations being relatively high (LC50 values around 600 mg/L). These findings suggest that while they are effective solvents and catalysts, their environmental impact is manageable .
Summary Table of Applications
Mechanism of Action
The mechanism by which Butylmethylimidazolium exerts its effects is primarily through its ionic nature. The cation interacts with various molecular targets, facilitating reactions and processes that are otherwise challenging in conventional solvents. The pathways involved often include the stabilization of transition states and the enhancement of reaction rates through ionic interactions .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Butyl-3-methyl-1H-imidazol-3-ium is unique due to its specific combination of the butyl and methyl groups on the imidazolium ring, which imparts distinct solubility and thermal stability properties. Compared to its analogs, such as 1-butyl-3-methylimidazolium chloride or acetate, it offers different solubility profiles and reactivity, making it suitable for specific applications where these properties are advantageous .
Q & A
Q. What are the standard methods for synthesizing Butylmethylimidazolium-based ionic liquids, and how can researchers ensure reproducibility?
Basic Research Question
Synthesis typically involves alkylation of 1-methylimidazole with butyl halides, followed by anion exchange. For example, This compound trifluoromethanesulfonate ([Bmim][OTf]) is synthesized by reacting 1-butyl-3-methylimidazolium chloride with silver triflate . To ensure reproducibility:
- Use stoichiometric control (e.g., molar ratios of 1:1.2 for halide precursors).
- Purify intermediates via recrystallization or column chromatography.
- Validate purity via NMR (e.g., absence of residual halides at δ 4.5–5.0 ppm) and mass spectrometry .
- Document reaction conditions (temperature, solvent-free protocols) as in ionic liquid-catalyzed multi-component syntheses .
Q. How do researchers characterize the purity and structural integrity of Butylmethylimidimidazolium salts?
Basic Research Question
A multi-technique approach is critical:
- NMR Spectroscopy : Confirm absence of unreacted precursors (e.g., 1-methylimidazole peaks at δ 7.3–7.5 ppm).
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., [Bmim][OTf]: C 38.8%, H 5.6%, N 9.0%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >300°C for [Bmim][FeCl4]) .
- Ion Chromatography : Verify anion content (e.g., chloride <50 ppm via AgNO3 titration) .
Q. What are the key physicochemical properties of this compound ionic liquids relevant to experimental design?
Basic Research Question
Critical properties include:
- Density : Ranges from 1.1–1.4 g/cm³ (e.g., 1.25 g/cm³ for [Bmim][OTf] at 25°C) .
- Viscosity : Highly anion-dependent (e.g., [Bmim][PF6] has η ≈ 450 cP vs. [Bmim][BF4] at η ≈ 130 cP).
- Solubility : Hydrophobic anions (e.g., [NTf2]⁻) enhance organic solvent miscibility .
- Conductivity : Typically 1–10 mS/cm for [Bmim][Cl] at 25°C .
Experimental Design Tip : Pre-dry ionic liquids under vacuum (60°C, 24 hrs) to minimize water interference .
Q. What methodological approaches are used to analyze contradictory data in the physicochemical properties of this compound ionic liquids across studies?
Advanced Research Question
Contradictions often arise from impurities or measurement conditions. To resolve discrepancies:
- Comparative Meta-Analysis : Normalize data to common conditions (e.g., adjust density values to 25°C using expansivity coefficients) .
- Purity Validation : Cross-check with independent techniques (e.g., Karl Fischer titration for water content vs. TGA).
- Uncertainty Quantification : Report confidence intervals for viscosity measurements (e.g., ±5% for rotational viscometry) .
Example : Conflicting density values for [Bmim][OTf] (1.25 g/cm³ vs. 1.28 g/cm³) may stem from residual solvent or calibration errors .
Q. How can computational methods be integrated with experimental data to predict the behavior of this compound in novel solvent systems?
Advanced Research Question
Combine molecular dynamics (MD) simulations and spectroscopic
- Parameterization : Use experimental density and diffusion coefficients to refine force fields (e.g., OPLS-AA for [Bmim][Cl]) .
- Solvation Free Energy : Predict miscibility via COSMO-RS models, validated against phase diagrams .
- Spectroscopic Mapping : Correlate computed IR/Raman spectra with experimental peaks (e.g., C-H stretching at 3150 cm⁻¹) .
Case Study : MD simulations of [Bmim][PF6] in water revealed nanoscale heterogeneity, explaining experimental small-angle neutron scattering (SANS) data .
Q. What advanced catalytic applications of this compound ionic liquids require careful experimental design to ensure reproducibility?
Advanced Research Question
Applications like biomass conversion or asymmetric catalysis demand rigorous protocols:
- Anion Selection : Acidic anions (e.g., [HSO4]⁻) enhance catalytic activity in esterification .
- Recyclability Testing : Monitor activity over 5 cycles (e.g., [Bmim][FeCl4] retains >90% yield in quinazoline synthesis) .
- In Situ Characterization : Use FTIR or UV-Vis to track intermediate formation (e.g., imidazolium-carbene complexes in cross-coupling) .
Critical Step : Pre-activate catalysts under inert atmospheres to prevent oxidation .
Q. How should researchers address safety and handling challenges specific to this compound ionic liquids?
Basic Research Question
Safety protocols include:
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
- Ventilation : Use fume hoods for volatile anions (e.g., [BF4]⁻ decomposes to HF at high temps) .
- Waste Disposal : Neutralize halogenated ionic liquids with Ca(OH)₂ before disposal .
Q. What strategies are recommended for resolving discrepancies between experimental and computational results in solvent interaction studies?
Advanced Research Question
- Sensitivity Analysis : Vary force field parameters (e.g., partial charges) to match experimental activity coefficients .
- Error Source Identification : Check for implicit solvent assumptions in DFT vs. explicit solvent effects in MD .
- Collaborative Validation : Cross-validate with multiple software (e.g., Gaussian vs. VASP for dipole moments) .
Q. Table 1: Key Physicochemical Properties of Selected this compound Salts
Ionic Liquid | Density (g/cm³, 25°C) | Viscosity (cP, 25°C) | Conductivity (mS/cm) | Thermal Stability (°C) |
---|---|---|---|---|
[Bmim][OTf] | 1.25 | 220 | 4.5 | 350 |
[Bmim][Cl] | 1.10 | 850 | 1.2 | 280 |
[Bmim][FeCl4] | 1.40 | 320 | 8.0 | 310 |
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2/c1-3-4-5-10-7-6-9(2)8-10/h6-8H,3-5H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRAVYLUAZUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047238 | |
Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80432-08-2 | |
Record name | 1-Butyl-3-methylimidazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80432-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylmethylimidazolium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080432082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyl-1-methyl-1H-imidazol-3-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYLMETHYLIMIDAZOLIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N2G4U2OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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